molecular formula C16H12O4 B7792248 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one CAS No. 53592-45-3

3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B7792248
CAS No.: 53592-45-3
M. Wt: 268.26 g/mol
InChI Key: AGKYOCWNJGMWFS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-8-methoxy-2H-chromen-2-one (CAS 53592-45-3) is a high-purity synthetic compound provided for research applications. This 3-arylcoumarin derivative, with a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol, is part of a privileged scaffold in medicinal chemistry . The planar, aromatic, and lipophilic structure of the coumarin core enables it to engage in various non-covalent interactions, such as hydrophobic binding and π–π stacking with aromatic amino acid residues in protein targets, facilitating the study of a wide array of enzymes and receptors . Coumarin-based compounds, including 3-arylcoumarins, are investigated for a broad spectrum of pharmacological activities such as anticancer, antioxidant, anti-inflammatory, antibacterial, and antiviral properties . As a 3-arylcoumarin, this compound is a structural isostere of isoflavones and can be viewed as a molecular hybrid of coumarin and stilbenoid scaffolds, making it a valuable building block for developing novel bioactive molecules and probing structure-activity relationships . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and note that this compound may cause skin and eye irritation and be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-14-4-2-3-11-9-13(16(18)20-15(11)14)10-5-7-12(17)8-6-10/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYOCWNJGMWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221865
Record name 3-(4-Hydroxyphenyl)-8-methoxy-2H-1-benzopyran-2-one
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Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53592-45-3
Record name 3-(4-Hydroxyphenyl)-8-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53592-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)-8-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Modification and Design Principles for 3 4 Hydroxyphenyl 8 Methoxy 2h Chromen 2 One Derivatives

Strategies for Structural Diversification of the 2H-Chromen-2-one Core

The synthesis of the foundational 2H-chromen-2-one (coumarin) skeleton is a well-established field of organic chemistry, with several named reactions providing access to this heterocyclic system. researchgate.netresearchgate.net These methods typically involve the condensation of a phenol (B47542) with a β-ketoester, malonic acid derivative, or a related carbonyl compound. The choice of synthetic route often depends on the desired substitution pattern on the benzopyrone ring.

Classic methodologies for coumarin (B35378) synthesis include:

Pechmann Condensation : This involves the reaction of a phenol with a β-ketoester under acidic conditions (e.g., sulfuric acid). It is one of the most widely used methods for preparing simple coumarins. researchgate.netacu.edu.in

Knoevenagel Condensation : This reaction condenses an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, followed by cyclization. researchgate.netresearchgate.net

Perkin Reaction : This method uses an ortho-hydroxybenzaldehyde and an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. researchgate.net

Wittig Reaction : Intramolecular Wittig reactions of appropriate phenolic precursors have also been employed to construct the pyrone ring. researchgate.net

More contemporary approaches have also been developed to afford the 2H-chromen-2-one core, sometimes offering improved yields or milder reaction conditions. These include the Baylis-Hillman reaction, Michael additions, and Heck-lactonization strategies. researchgate.net A one-pot, three-component reaction using salicylaldehydes, acetylacetone, and an alcohol with a catalyst like tetra-n-butylammonium fluoride (B91410) (TBAF) has also been reported for synthesizing substituted 2H-chromenes. nih.gov

Table 1: Key Synthetic Methodologies for the 2H-Chromen-2-one Core
Reaction NameReactantsTypical ConditionsReference
Pechmann CondensationPhenol + β-KetoesterAcid catalyst (e.g., H₂SO₄) researchgate.netacu.edu.in
Knoevenagel Condensationo-Hydroxybenzaldehyde + Active Methylene CompoundBase catalyst researchgate.netresearchgate.net
Perkin Reactiono-Hydroxybenzaldehyde + Acid AnhydrideCarboxylate salt, heat researchgate.net
Three-Component ReactionSalicylaldehyde (B1680747) + Acetyl acetone (B3395972) + AlcoholTBAF catalyst nih.gov

Exploration of Substitutions on the 4-Hydroxyphenyl Moiety and their Synthetic Implications

The 4-hydroxyphenyl group at the C-3 position is a prime target for structural modification. The presence of the hydroxyl group provides a handle for further reactions, such as etherification or esterification. Alternatively, the aromatic ring itself can be functionalized through electrophilic substitution reactions, although the hydroxyl group's activating nature must be managed, often through the use of a protecting group.

Synthetic strategies for modifying this moiety include:

Electrophilic Aromatic Substitution : Reactions such as nitration or halogenation can introduce new substituents onto the phenyl ring. The position of substitution is directed by the powerful ortho-, para-directing hydroxyl group.

Coupling Reactions : Modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for creating the C3-aryl bond itself. researchgate.net This approach allows for the use of a wide variety of pre-functionalized phenylboronic acids, enabling the direct installation of a substituted phenyl ring at the C-3 position.

Derivatization of the Hydroxyl Group : The phenolic hydroxyl can be converted into other functional groups. For instance, it can be alkylated to form ethers or acylated to form esters. These modifications can significantly alter the molecule's polarity and hydrogen bonding capabilities.

Azo Coupling : The 4-hydroxyphenyl ring can be coupled with diazonium salts to introduce an azo (-N=N-) linkage, forming colored compounds. This reaction typically occurs at the position ortho to the hydroxyl group. rasayanjournal.co.in

The introduction of different substituents can have a pronounced effect on the molecule's electronic properties. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂) on the phenyl ring can alter the spectroscopic properties of the coumarin system. srce.hr For example, substitution with a dimethylamino group can cause a significant bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. srce.hr

Table 2: Synthetic Approaches for Modifying the 4-Hydroxyphenyl Moiety
Modification TypeReactionReagentsSynthetic ImplicationReference
Ring FunctionalizationSuzuki-Miyaura CouplingSubstituted Phenylboronic Acid, Pd CatalystDirect installation of a pre-functionalized phenyl ring. researchgate.net
Ring FunctionalizationAzo CouplingDiazonium SaltIntroduction of an azo group ortho to the hydroxyl. rasayanjournal.co.in
Substituent EffectIntroduction of EDG/EWGVariousAlters electronic and spectroscopic properties. srce.hr
Hydroxyl DerivatizationEtherification/EsterificationAlkyl Halide/Acyl ChlorideModifies polarity and hydrogen bonding potential.-

Systematic Modifications at the 8-Methoxy Position of the Chromen-2-one Skeleton

The substituent at the C-8 position of the coumarin ring plays a crucial role in orienting the molecule and influencing its interactions. The 8-methoxy group in the parent scaffold can be systematically modified to probe these effects. Two primary synthetic strategies are employed for this purpose.

Synthesis from Pre-functionalized Precursors : The most direct method involves starting the coumarin synthesis with a phenol that already contains the desired substituent at the position that will become C-8. For example, to synthesize an 8-ethoxy derivative, one would start with 2-hydroxy-3-ethoxybenzaldehyde and condense it with a suitable partner like 4-nitrophenylacetonitrile. nih.gov Similarly, preparing 8-methyl or 8-fluoro analogues begins with the corresponding 2-hydroxy-3-methylbenzaldehyde (B1203309) or 2-hydroxy-3-fluorobenzaldehyde. nih.gov

Post-synthetic Modification : The existing 8-methoxy group can be chemically altered. A common transformation is ether cleavage using reagents like hydrobromic acid (HBr) to yield the corresponding 8-hydroxy derivative. mdpi.com This 8-hydroxycoumarin (B196171) then serves as a versatile intermediate for introducing a variety of new functional groups through O-alkylation or O-acylation. Another approach is electrophilic substitution; for instance, nitration of a coumarin scaffold can introduce a nitro group at the C-8 position, which can subsequently be reduced to an 8-amino group, opening pathways for further derivatization. chemmethod.com

Studies on related structures have shown that modifying this position with different groups, such as methyl (-CH₃), hydroxyl (-OH), or fluoro (-F), can be achieved, allowing for a systematic investigation of how size, electronics, and hydrophobicity at C-8 affect molecular properties. nih.gov

Table 3: Modifications at the C-8 Position and Corresponding Synthetic Strategies
C-8 SubstituentSynthetic StrategyKey Reagent/PrecursorReference
-OC₂H₅ (Ethoxy)From Precursor2-Hydroxy-3-ethoxybenzaldehyde nih.gov
-CH₃ (Methyl)From Precursor2-Hydroxy-3-methylbenzaldehyde nih.gov
-OH (Hydroxy)Post-synthetic ModificationHBr (demethylation of -OCH₃) mdpi.com
-NO₂ (Nitro)Post-synthetic ModificationNitrating mixture (HNO₃/H₂SO₄) chemmethod.com
-NH₂ (Amino)Post-synthetic ModificationReduction of 8-nitro group chemmethod.com

Synthesis and Design of Biscoumarin Analogues Incorporating Related Substructures

Biscoumarins are a class of molecules where two coumarin rings are joined together by a linker. researchgate.netmdpi.com These dimeric structures have unique chemical properties due to the presence of two heterocyclic units in close proximity. The design of biscoumarins often involves varying the nature and length of the chemical linker that connects the two scaffolds.

The most prevalent method for synthesizing simple biscoumarins is the Knoevenagel condensation of 4-hydroxycoumarin (B602359) (a structurally related precursor) with various aldehydes. researchgate.netnih.gov In this reaction, two equivalents of 4-hydroxycoumarin react with one equivalent of an aldehyde to form a product where the two coumarin moieties are linked by a methylene bridge derived from the aldehyde. The substituent on this bridge can be easily varied by changing the aldehyde (R-CHO) used in the synthesis. mdpi.com

A wide range of catalysts have been developed to facilitate this transformation, including solid acids, ionic liquids, nanoparticles, and enzymes, often with the goal of creating more environmentally friendly ("green") synthetic protocols. researchgate.netnih.govresearchgate.net

More complex designs involve using linkers other than a simple methylene bridge. For instance, biscoumarins have been synthesized where the two heterocyclic units are tethered by a piperazine (B1678402) moiety, creating a more flexible and functionalizable linkage between the two coumarin systems. nih.gov The structural diversity of these molecules stems from both the substitution pattern on the coumarin rings themselves and the chemical nature of the linker. mdpi.com

Table 4: Examples of Linkers in Biscoumarin Synthesis
Linker TypeSynthetic MethodKey ReagentsReference
Substituted Methylene BridgeKnoevenagel Condensation4-Hydroxycoumarin + Aldehyde (R-CHO) researchgate.netmdpi.comnih.gov
Piperazine TetherMulti-step synthesise.g., 1-(2-aminoethyl)piperazine nih.gov

Design and Preparation of Hybrid Molecules Featuring the 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one Scaffold (e.g., Triazole-Coumarin Conjugates)

Molecular hybridization involves covalently linking two or more distinct pharmacophores or functional molecular units to create a single molecule with potentially new or enhanced properties. The this compound scaffold is an excellent candidate for creating such hybrids. A particularly successful strategy in this area is the formation of coumarin-triazole conjugates. acu.edu.innih.gov

The 1,2,3-triazole ring is an ideal linker in hybrid molecule design because it is chemically stable, resistant to metabolic degradation, and capable of forming hydrogen bonds. mdpi.com The most efficient and widely used method for its synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acu.edu.innih.gov

The general design principle for preparing coumarin-triazole hybrids involves two steps:

Functionalization : The coumarin scaffold and the partner molecule are functionalized with complementary reactive groups—a terminal alkyne and an azide. For instance, the hydroxyl group on the 4-hydroxyphenyl moiety of the parent coumarin could be modified with a propargyl group (to install an alkyne) or an azidoalkyl group.

Cycloaddition : The two functionalized fragments are then joined together using the CuAAC reaction. This reaction is highly specific and proceeds under mild conditions, typically using a copper(I) source like copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) or copper(I) iodide (CuI). mdpi.comnih.gov

This modular approach allows for the connection of the coumarin scaffold to a wide array of other molecules, including other heterocyclic systems, peptides, or carbohydrates, through the stable triazole linker. nih.govnih.gov

Table 5: Synthesis of Coumarin-Triazole Hybrids via CuAAC
Coumarin PrecursorPartner MoleculeCatalyst SystemResulting LinkageReference
Coumarin-alkyneAzide-functionalized moleculeCuSO₄/Sodium Ascorbate or CuICoumarin-(methylene)-1,2,3-triazole-Molecule mdpi.comnih.gov
Coumarin-azideAlkyne-functionalized moleculeCuSO₄/Sodium Ascorbate or CuICoumarin-(linker)-1,2,3-triazole-Molecule acu.edu.innih.gov

Mechanistic Insights into the Biological Activities of 3 4 Hydroxyphenyl 8 Methoxy 2h Chromen 2 One and Its Derivatives

Enzyme Inhibition Studies and Mechanisms

The 3-arylcoumarin framework is a key pharmacophore that enables these molecules to interact with the active sites of various enzymes, leading to their modulation. The specific substitutions on both the coumarin (B35378) and the phenyl rings play a critical role in determining the potency and selectivity of this inhibition.

Monoamine oxidase B (MAO-B) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including dopamine. nih.govresearchgate.net Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, a strategy employed in the management of neurodegenerative conditions like Parkinson's disease. frontiersin.org

The coumarin scaffold has been identified as an ideal framework for the development of MAO inhibitors. scienceopen.comscienceopen.com Specifically, research has consistently shown that the presence of a phenyl group at the C-3 position of the coumarin ring significantly enhances inhibitory activity and selectivity towards MAO-B. scienceopen.comscienceopen.com The mechanism of inhibition involves the coumarin derivative binding to the active site of the MAO-B enzyme. This active site is characterized by two solvent-inaccessible cavities and the FAD cofactor, which is essential for the enzyme's catalytic activity. researchgate.netnih.gov The 3-phenylcoumarin (B1362560) structure fits within this active site, forming stabilizing interactions that block the entry of natural substrates like dopamine, thus preventing their degradation. nih.gov Molecular dynamics simulations of related coumarin-chalcone hybrids confirm stable binding within the MAO-B active site, with key interactions involving aromatic residues like Tyr398 and Tyr435, which form an "aromatic box" that stabilizes the ligand. nih.gov

A range of 3-phenylcoumarin derivatives have demonstrated potent MAO-B inhibition, with activity often observed in the nanomolar to micromolar range. frontiersin.org

Table 1: MAO-B Inhibitory Activity of Representative 3-Phenylcoumarin Derivatives

Derivative IC₅₀ (nM) Selectivity
6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one 56 MAO-B selective
7-methoxy-3-(4-methylphenyl)-2H-chromen-2-one ~100-1000 MAO-B selective
8-methoxy-3-(4-fluorophenyl)-2H-chromen-2-one ~100-1000 MAO-B selective

Data sourced from studies on 3-phenylcoumarin analogs. frontiersin.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govresearchgate.net The inhibition of the VEGF/VEGFR-2 signaling pathway is a critical therapeutic strategy in cancer treatment to prevent tumor growth and metastasis. nih.govresearchgate.net

Coumarin-based structures have emerged as promising scaffolds for the development of VEGFR-2 inhibitors. nih.govnih.gov The general mechanism for these small molecule inhibitors involves competitive binding to the ATP-binding site within the intracellular kinase domain of the VEGFR-2 receptor. wikipedia.org By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor. This action halts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are all essential steps in angiogenesis. wikipedia.orgnih.gov

Molecular docking studies of coumarin derivatives have shown that they can effectively interact with key amino acid residues in the VEGFR-2 kinase binding site, validating their potential as inhibitors. nih.gov Several novel coumarin derivatives have demonstrated significant inhibitory potencies against VEGFR-2, with some compounds showing activity comparable to or better than established reference drugs. nih.gov

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Coumarin Derivatives

Compound IC₅₀ (µM) against VEGFR-2 Reference Drug (Staurosporine) IC₅₀ (µM)
Coumarin Derivative 4a 0.36 0.33
Coumarin Derivative 3d 1.65 8.81

Data from a study on newly synthesized coumarin derivatives against the MCF-7 breast cancer cell line. nih.gov

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov Inhibition of these enzymes is a primary cause of drug-drug interactions. nih.gov Coumarins are well-known for their interactions with CYP450 enzymes, acting as substrates, competitive inhibitors, or mechanism-based inactivators. nih.gov

The mechanisms of CYP450 inhibition by coumarins are primarily twofold:

Reversible Inhibition : This can be competitive, where the coumarin molecule competes with other substrates for binding to the enzyme's active site. nih.gov

Mechanism-Based (Time-Dependent) Inhibition : This is an irreversible process where the CYP450 enzyme metabolizes the coumarin into a reactive intermediate. nih.govdoi.org This reactive metabolite then forms a covalent bond with the enzyme's apoprotein or heme prosthetic group, leading to a long-lasting loss of enzymatic activity. nih.gov

The presence and position of a methoxy (B1213986) group on the coumarin ring, as in 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one, can significantly influence the potency and selectivity of inhibition. For instance, studies have shown that 5-methoxycoumarin (B3053168) and 6-methoxycoumarin (B106445) are selective inhibitors of CYP2A6. nih.govjst.go.jp Furanocoumarins, another class of coumarin derivatives, are known potent inhibitors of CYP3A4. amegroups.cn

Table 3: Inhibitory Activity of Methoxycoumarin Derivatives on CYP2A6

Compound IC₅₀ (µM) against CYP2A6
5-Methoxycoumarin 0.13
6-Methoxycoumarin 0.64

Data from studies on the selective inhibition of CYP2A6. nih.govjst.go.jp

Beyond the major enzyme systems, derivatives of 3-arylcoumarin have been investigated for their ability to modulate other enzymes with therapeutic relevance.

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. unica.it Overproduction of uric acid can lead to hyperuricemia and gout. During these reactions, reactive oxygen species (ROS) are also generated. unica.it Certain hydroxylated 3-arylcoumarins have been designed and evaluated as potent XO inhibitors. For example, 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin was found to be a highly potent mixed-type inhibitor of XO, with an IC₅₀ value significantly lower than the standard drug allopurinol. unica.it

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a primary strategy for managing the symptoms of Alzheimer's disease. nih.gov Several series of 3-phenylcoumarins have been studied for their potential to treat Alzheimer's disease, demonstrating notable activity against AChE. One polyhydroxylated derivative, 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin, showed an IC₅₀ value of 3 µM against AChE. nih.gov

Antioxidant Mechanisms and Free Radical Scavenging Pathways

The chemical structure of this compound, particularly the presence of a hydroxyl group on the C-3 phenyl ring, suggests significant potential for antioxidant activity. Antioxidants can neutralize harmful free radicals, which are implicated in a wide range of diseases. nih.gov

The primary mechanism by which phenolic compounds like 3-arylcoumarins exert their antioxidant effect is through direct scavenging of free radicals via hydrogen atom donation. The hydroxyl (-OH) group can donate its hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction. mdpi.com

A structurally very similar compound, 8-hydroxy-3-(4′-hydroxyphenyl)coumarin , has been studied extensively for its antioxidant properties and serves as an excellent model. Research has demonstrated its potent capacity to scavenge multiple types of radicals. nih.gov This compound showed a 65.9% scavenging capacity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a 100% scavenging capacity against highly reactive hydroxyl radicals, and a 71.5% scavenging capacity against superoxide (B77818) radicals. nih.gov The high efficacy, especially against hydroxyl radicals, highlights its potential to mitigate oxidative stress-related damage. nih.gov The antioxidant activity of various coumarin derivatives is well-documented, with their ability to inhibit ROS-producing enzymes and chelate metals also contributing to their protective effects. researchgate.net

Table 4: Free Radical Scavenging Activity of 8-hydroxy-3-(4′-hydroxyphenyl)coumarin

Radical Species Scavenging Capacity (%)
DPPH Radical 65.9%
Hydroxyl Radical 100%
Superoxide Radical 71.5%

Data for the 8-hydroxy analog of the title compound. nih.gov

Inhibition of Lipid Peroxidation Processes

Coumarin derivatives have demonstrated notable efficacy in the inhibition of lipid peroxidation, a key process in cellular damage initiated by oxidative stress. The antioxidant capabilities of these compounds are often attributed to their free radical scavenging potential. Studies have shown that the structural features of coumarins, such as the placement of hydroxyl and methoxy groups, are crucial to their antioxidant activity.

For instance, a study investigating various coumarin derivatives found that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibited a high degree of lipid peroxidation inhibition, reaching 91.0%. nih.gov This suggests that the methoxy group, a feature of the title compound, may contribute significantly to this protective mechanism. The ability of these compounds to neutralize free radicals helps to prevent the chain reaction of lipid peroxidation, thereby protecting cell membranes from oxidative damage. researchgate.net The antioxidant compounds, including flavonoids and terpenoids, neutralize free radicals, potentially offering protection against oxidative stress and associated diseases. researchgate.net

Mechanisms of Antiproliferative and Anticarcinogenic Effects (Preclinical Focus)

The antiproliferative and anticarcinogenic properties of this compound and its related derivatives have been a subject of significant preclinical research. These compounds exert their effects through various mechanisms, including the modulation of key cellular pathways and the induction of programmed cell death and cell cycle arrest in cancer models.

Derivatives of 8-methoxy-2H-chromen-2-one have been shown to modulate critical signaling pathways implicated in cancer progression. For example, 8-methoxy-chromen-2-one (MCO) demonstrated the ability to inhibit NF-κB in LPS-stimulated J774 cells. nih.gov The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its inhibition is a key target in cancer therapy. Furthermore, studies on 8-methoxycoumarin (B1348513) have revealed its influence on the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. The compound was found to mediate its effects through the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), alongside the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation. nih.govresearchgate.net

Another significant mechanism observed with coumarin derivatives is the inhibition of aromatase. The derivative bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) was found to decrease the gene expression of aromatase (CYP19A1) in MCF-7 breast cancer cells. nih.gov Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancers.

A primary mechanism through which coumarin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. Research on the derivative bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) in MCF-7 cells revealed a classic apoptotic mechanism. The treatment led to an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio ultimately results in an increase in caspase-3 gene expression, a key executioner caspase in the apoptotic cascade. nih.gov Similarly, other coumarin derivatives have been reported to enhance tumor apoptosis by inhibiting the expression of Bcl-2 and increasing the expression of Bax. e-century.us Elevated levels of reactive oxygen species (ROS) can also trigger apoptosis through both extrinsic and intrinsic pathways. mdpi.com

In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. mdpi.com Treatment with 4HC increased the percentage of MCF-7 cells in the G2/M phase of the cell cycle. nih.gov Other studies on halogenated coumarin derivatives in thyroid cancer cells also showed an induction of apoptosis and a slight increase in the G2/M phase population, accompanied by a decrease in the S phase. nih.gov Some compounds have been shown to induce cell cycle arrest in the G0/G1 phase. mdpi.comnih.gov If the cellular damage is too severe to be repaired during cell cycle arrest, the cell will typically undergo apoptosis. mdpi.com

Table 1: Antiproliferative Mechanisms of Coumarin Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line Mechanism of Action
3-acetyl-8-methoxycoumarin appended thiosemicarbazones MCF-7 (Breast), A549 (Lung) Antiproliferative activity, free radical scavenging, DNA cleavage. nih.gov
bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) MCF-7 (Breast) Aromatase (CYP19A1) inhibition, induction of apoptosis (↑Bax, ↓Bcl-2, ↑Caspase-3), G2/M cell cycle arrest. nih.gov
6,8-dihalogenated coumarins TPC-1 (Thyroid) Induction of apoptosis, G2/M cell cycle arrest, modulation of ROS levels. nih.gov
8-methoxy-chromen-2-one (MCO) J774 (Macrophage) Inhibition of NF-κB and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov

Mechanisms of Antimicrobial Actions

Coumarin-based compounds, including derivatives of this compound, have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.

The antibacterial effects of coumarin derivatives are multifaceted. One of the proposed mechanisms involves the disruption of the bacterial cell membrane. nih.gov This damage to the cell envelope can lead to the leakage of intracellular components and ultimately, cell death. Studies on various coumarin derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria. internationaljournalssrg.org For example, Schiff bases derived from 3-acetyl-8-methoxy-2[H]-chromen-2-one showed a good spectrum of activity against four different bacterial pathogens. nih.gov

Furthermore, certain coumarin derivatives have shown potent anti-biofilm activity. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Research has shown that some coumarin compounds can significantly inhibit biofilm formation in pathogens like Staphylococcus aureus. nih.gov This action appears to be independent of bactericidal activity, as some compounds exhibited low antibacterial effects on planktonic growth but had a high potential to inhibit biofilms, suggesting a mechanism that may involve blocking quorum sensing signals or interfering with adhesion and extracellular polymeric substance (EPS) generation. nih.gov

Table 2: Antibacterial Activity of Selected Coumarin Derivatives

Derivative Class Bacterial Strain(s) Observed Effect/Mechanism
3-acetyl-8-methoxycoumarin appended thiosemicarbazones Four bacterial pathogens Good spectrum of antimicrobial activity. nih.gov
Various synthetic coumarins Staphylococcus aureus Inhibition of biofilm formation, some with dual antibacterial and anti-biofilm effects. nih.gov
4-hydroxycoumarin (B602359) derivatives Staphylococcus aureus, E. coli, Bacillus cereus Bacteriostatic and bactericidal activity. internationaljournalssrg.org
Coumarins with CF3 and OH substituents Bacillus cereus, Micrococcus luteus, Listeria monocytogenes Enhanced antibacterial activity, potential cell membrane damage. nih.gov

The antifungal properties of coumarin derivatives are also significant. The proposed mechanisms often involve the disruption of fungal cell integrity. The structural features of these compounds, such as the presence of specific heterocyclic rings and functional groups, may enable interaction with essential components of the fungal cell, disrupting their function. jmchemsci.com This can include interfering with the integrity of the fungal cell membrane, leading to cell death. jmchemsci.comnih.gov

Studies on newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have shown significant activities against selected fungi. nih.gov Similarly, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) demonstrated potent, concentration-dependent inhibition of Aspergillus niger and Candida albicans. jmchemsci.comjmchemsci.com The presence of amino groups and thiadiazole rings in such molecules may enhance their ability to disrupt fungal cell membrane integrity and exert inhibitory effects. jmchemsci.com Derivatives of 3-acetyl-8-methoxycoumarin have also been effective against five different fungal pathogens. nih.gov

Neuroprotective Mechanisms and Anti-Amyloid Aggregation Potential

The neuroprotective potential of coumarin derivatives, including compounds related to this compound, is an area of growing interest, particularly in the context of neurodegenerative diseases like Alzheimer's. The core mechanisms investigated often revolve around the inhibition of acetylcholinesterase (AChE) and the prevention of beta-amyloid (Aβ) peptide aggregation, a key event in the pathogenesis of Alzheimer's disease. eurekaselect.comresearchgate.net

While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into potential neuroprotective pathways. For instance, some chromone-donepezil derivatives have been identified as dual inhibitors of both cholinesterases and monoamine oxidase B (MAO-B), suggesting a multi-target approach to neuroprotection. mdpi.com Another derivative, ω-3-(4-{[Benzyl(Methyl)Amino]-Methyl}Phenyl)-6,7-Dimethoxy-2H-2-Chromenone (AP2238), has been shown to inhibit both AChE and the AChE-induced aggregation of Aβ peptides. researchgate.net

Furthermore, the anti-amyloid activity of related phenolic compounds highlights a common mechanistic theme. A terminal metabolite of polyphenols, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), has demonstrated an ability to inhibit Aβ42 aggregation in vitro. nih.gov Thioflavin T (ThT) assays revealed that HMPA inhibits both the initial nucleation and subsequent elongation phases of the Aβ aggregation process. nih.gov Electron microscopy confirmed that in the presence of HMPA, low-molecular-weight (LMW) Aβ42 formed shorter fibrils compared to the control. nih.gov These findings suggest that compounds with similar phenolic and methoxy substitutions may interfere with the pathogenic cascade of amyloid fibril formation. nih.gov

Table 1: Neuroprotective and Anti-Amyloid Aggregation Mechanisms of Related Compounds

Compound/Derivative Class Mechanism of Action Key Findings Reference(s)
3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) Inhibition of Aβ Aggregation Inhibited both nucleation and elongation phases of Aβ42 aggregation; resulted in shorter fibrils. nih.gov
ω-3-(4-{[Benzyl(Methyl)Amino]-Methyl}Phenyl)-6,7-Dimethoxy-2H-2-Chromenone (AP2238) Dual AChE and Aβ Aggregation Inhibition Inhibits acetylcholinesterase and the enzyme-induced aggregation of beta-amyloid. researchgate.net
Chromone-Donepezil Derivatives Multi-Target Inhibition Act as dual inhibitors of cholinesterases (ChE) and monoamine oxidase B (MAO-B). mdpi.com
Sulfone Analogs of Donepezil AChE Inhibition and Neuroprotection Potently inhibit AChE, reduce tau phosphorylation, and decrease amyloid aggregation in the presence of AChE. ucl.ac.uk

Anti-inflammatory Mechanisms and Molecular Targets

The 3-arylcoumarin scaffold is associated with a range of biological activities, including significant anti-inflammatory effects. mdpi.com The mechanisms underlying these effects are multifaceted, primarily involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

A prominent molecular target for coumarin derivatives is the transcription factor nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies on 8-methoxy-chromen-2-one (MCO), a related coumarin, demonstrated that it inhibits NF-κB in lipopolysaccharide (LPS)-stimulated cells. nih.gov This inhibition leads to a significant reduction in the production of downstream inflammatory mediators. nih.gov

The suppression of the NF-κB pathway by coumarins results in the decreased expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov In a rat model of collagen-induced arthritis, treatment with MCO markedly reduced the elevated plasma levels of these cytokines. nih.gov Additionally, coumarins have been shown to inhibit the production of nitric oxide (NO), a signaling molecule that can be pro-inflammatory at high concentrations. nih.gov Other identified mechanisms for certain coumarin-based analogs include the upregulation of the Nrf2/HO-1 pathway, which is involved in the antioxidant response, and the downregulation of the PI3K/AKT/mTOR signaling pathway, which is implicated in cell survival and proliferation during inflammation. nih.gov

Table 2: Anti-inflammatory Mechanisms of Coumarin Derivatives

Molecular Target / Pathway Effect of Coumarin Derivative Consequence Reference(s)
NF-κB Inhibition/Suppression Decreased expression of pro-inflammatory genes. nih.govnih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Downregulation/Reduced Production Alleviation of the inflammatory response. nih.govnih.gov
Nitric Oxide (NO) Reduced Production Attenuation of inflammatory processes. nih.gov
Nrf2/HO-1 Pathway Upregulation Enhanced antioxidant defense. nih.gov
AKT/mTOR Pathway Downregulation Modulation of inflammatory cell signaling. nih.gov

Other Pharmacological Mechanisms (e.g., Vasorelaxant, Anticoagulant)

Beyond their neuroprotective and anti-inflammatory properties, 3-arylcoumarins are recognized for other pharmacological activities, notably as anticoagulants and vasorelaxants. mdpi.com

Anticoagulant Mechanisms

The anticoagulant effects of coumarins are well-established, with warfarin (B611796) being a prominent clinical example. The primary mechanism of action for many 4-hydroxycoumarin derivatives is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme complex. nih.govnih.gov This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). nih.gov By inhibiting VKOR, coumarin derivatives prevent the synthesis of these functional clotting factors in the liver, thereby exerting their anticoagulant effect. nih.govnih.gov

In addition to this primary mechanism, some coumarin derivatives exhibit antiplatelet activity. Studies have shown that certain derivatives can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov This effect is achieved by inhibiting the activation of the GPIIb/IIIa receptor on the platelet surface. nih.gov The downstream signaling of the ADP receptor, including the release of intracellular calcium ions and the regulation of cyclic AMP (cAMP), is also inhibited by these compounds, further contributing to the reduction of platelet activation and aggregation. nih.gov

Vasorelaxant Mechanisms

The vasorelaxant activity of 3-arylcoumarins has also been reported. mdpi.com This property suggests a potential role for these compounds in cardiovascular applications by promoting the relaxation of blood vessels. However, detailed molecular mechanisms for this compound specifically are not extensively documented in the available literature.

Table 3: Other Pharmacological Mechanisms of Coumarin Derivatives

Pharmacological Activity Mechanism of Action Key Molecular Targets Examples Reference(s)
Anticoagulant Inhibition of Vitamin K recycling Vitamin K Epoxide Reductase (VKOR) Warfarin, Acenocoumarol nih.govnih.gov
Antiplatelet Inhibition of ADP-induced platelet aggregation GPIIb/IIIa receptor, ADP receptor signaling Investigational coumarin derivatives nih.gov
Vasorelaxant Promotion of blood vessel relaxation Not extensively detailed for the specific compound General 3-arylcoumarins mdpi.com

Structure Activity Relationship Sar Analysis of 3 4 Hydroxyphenyl 8 Methoxy 2h Chromen 2 One and Its Analogues

Correlative Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 3-phenylcoumarin (B1362560) derivatives is highly dependent on the electronic and steric properties of substituents attached to the scaffold. researchgate.net Research into their potential as monoamine oxidase B (MAO-B) inhibitors, a target for neurodegenerative diseases, provides a clear example of these substituent effects. frontiersin.orgresearchgate.net

A systematic analysis of various analogues has shown that the substitution pattern on both the coumarin (B35378) nucleus and the 3-phenyl ring dictates the inhibitory potency and selectivity. frontiersin.org For instance, small, lipophilic groups are generally favored. The introduction of methyl groups at different positions on the 3-phenylcoumarin scaffold has led to potent and selective MAO-B inhibitors. nih.gov Specifically, 6-methyl-3-(p-tolyl)coumarin and 8-methyl-3-(p-tolyl)coumarin have demonstrated exceptionally high inhibitory activity. nih.gov

Furthermore, studies on a series of 3-phenylcoumarins as MAO-B inhibitors have highlighted specific SAR trends:

Coumarin Ring Substituents: Small substituents like methyl or methoxy (B1213986) groups at positions 6, 7, or 8 are generally well-tolerated or beneficial for activity.

3-Phenyl Ring Substituents: The nature of the substituent on the phenyl ring is crucial. Electron-withdrawing groups, such as trifluoromethyl, or electron-donating groups, like dimethylamino, at the 4'-position can contribute to high potency. frontiersin.org The presence of a chlorine atom at position 6 of 4-hydroxy-3-phenylcoumarins has been shown to improve both inhibitory activity and selectivity against MAO-B. nih.govmdpi.com

The following table summarizes the MAO-B inhibitory activity of selected 3-phenylcoumarin derivatives, illustrating the impact of different substitution patterns.

CompoundSubstituentsMAO-B Inhibition (% at 1 µM)IC₅₀ (nM)
16-OCH₃, 4'-CF₃93%160
27-OCH₃, 4'-CF₃92%170
36-CH₃, 4'-Cl91%180
47-OH, 4'-N(CH₃)₂97%80
56-Cl, 3'-OCH₃Not specified1
68-CH₃, 4'-CH₃Not specified4.51

Data sourced from multiple studies on MAO-B inhibition. nih.govfrontiersin.org

Influence of the 4-Hydroxyl Group on Specific Biological Activity Profiles

The hydroxyl group, particularly when positioned at the C-4' of the phenyl ring, plays a pivotal role in defining the biological activity profile of 3-phenylcoumarins, especially their antioxidant capacity. researchgate.net Phenolic hydroxyl groups are known to be excellent hydrogen atom donors, which allows them to scavenge free radicals effectively. pjmhsonline.com

The antioxidant mechanism of 4'-hydroxy-3-phenylcoumarins involves the donation of the hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic system. Studies have shown that the introduction of electron-donating groups on the 3-phenyl ring can decrease the bond dissociation enthalpy of the O-H bond, thereby enhancing the antioxidant activity. researchgate.net

In a comparative study, 7-hydroxy-3-(4'-hydroxyphenyl) coumarin (HHC) demonstrated significantly higher free radical reducing efficacy and a greater ability to inhibit ROS generation in human neutrophils compared to its hydrogenated analogue, which lacks the C3-C4 double bond. researchgate.net This highlights the importance of both the hydroxyl group and the planar, conjugated structure of the coumarin ring for potent antioxidant effects. Similarly, 4'-methoxy derivatives of 4-hydroxy-3-phenylcoumarins have shown higher antioxidant capacity than the unsubstituted 4-hydroxycoumarin (B602359) scaffold. nih.gov

Role of the 8-Methoxy Group in Modulating Pharmacological Efficacy

The methoxy group at the C-8 position of the coumarin ring (as in the subject compound) significantly modulates pharmacological efficacy through a combination of electronic and steric effects. This group can influence the compound's lipophilicity, metabolic stability, and its ability to interact with specific binding sites on biological targets. nih.govmdpi.com

The presence of the 8-methoxy group can:

Increase Lipophilicity: Compared to a hydroxyl group, the methoxy group increases the molecule's lipid solubility, which can enhance its ability to cross cell membranes and reach intracellular targets.

Influence Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in an enzyme's active site. Its position at C-8 places it in a specific spatial orientation that can be critical for affinity and selectivity.

Block Metabolism: Methoxy groups can block positions that might otherwise be susceptible to metabolic hydroxylation, potentially increasing the compound's biological half-life.

In the context of anticancer activity, for example, derivatives of 8-methoxycoumarin-3-carboxamide have shown potent antiproliferative effects. nih.govmdpi.com The 8-methoxy group is often a key feature in these active compounds, suggesting it plays a direct role in the interaction with cancer-related targets like tubulin or specific caspases. nih.gov

Stereochemical Considerations and Their Impact on SAR

Docking studies with MAO-B have shown that active 3-phenylcoumarin inhibitors adopt a specific conformation within the enzyme's active site. frontiersin.org The planarity of the coumarin ring system allows for favorable hydrophobic packing, while the substituted phenyl ring is positioned to make specific interactions with key residues. researchgate.net

Furthermore, the saturation of the C3-C4 double bond to form a 3-phenyl-3,4-dihydrocoumarin introduces a chiral center at C-3 and C-4, leading to different stereoisomers. These isomers can have vastly different biological activities. For instance, the loss of planarity upon hydrogenation of the C3-C4 bond in 7-hydroxy-3-(4'-hydroxyphenyl) coumarin resulted in a significant decrease in its ability to inhibit nitric oxide production and scavenge free radicals, demonstrating the importance of the planar, conjugated system for this specific activity. researchgate.net

Regioselectivity and its Determinants in Biological Activity

Positions on the Coumarin Ring: The substitution at positions 6, 7, and 8 has been extensively studied. For MAO inhibition, substituents at position 7 can be used to attach larger side chains, while small groups at positions 6 and 8 can enhance potency. nih.gov For example, a methoxy group at C-8 may direct the molecule towards a specific binding orientation, whereas the same group at C-6 or C-7 could lead to a different activity profile or potency. nih.govmdpi.com

Positions on the 3-Phenyl Ring: The substitution pattern on the phenyl ring (ortho, meta, or para) is equally critical. A para-substituent (at C-4'), such as the hydroxyl group in the title compound, often allows the molecule to extend deeper into a binding pocket. frontiersin.org In contrast, ortho- or meta-substituents might be important for establishing different interactions or for orienting the ring in a specific conformation. For instance, a methoxy group at the 3'-position has been found to be beneficial for dual MAO-A and MAO-B inhibition. nih.gov

The precise placement of hydroxyl, methoxy, or halogen groups dictates the molecule's electronic distribution and its hydrogen bonding capacity, ultimately determining its affinity and selectivity for a given biological target. nih.govnih.gov

Computational Chemistry and in Silico Approaches in the Study of 3 4 Hydroxyphenyl 8 Methoxy 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of a molecule. While specific DFT studies on 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one are not extensively documented in the available literature, the methodology has been widely applied to structurally similar coumarin (B35378) derivatives, providing a clear framework for how its properties can be determined.

DFT calculations are used to optimize the molecular geometry of the compound to its lowest energy state. researchgate.netasianpubs.org From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and lower stability.

For example, a DFT study on 3-acetyl-8-methoxy-coumarin derivatives calculated HOMO and LUMO energy levels to understand their electronic properties. researchgate.netasianpubs.org Another study on 3-phenyl coumarins used the DFT/B3LYP method to analyze the frontier molecular orbitals, which helps in understanding intramolecular charge transfer (ICT) and electronic properties. researchgate.net These calculations also allow for the generation of Molecular Electrostatic Potential (ESP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Global reactivity descriptors such as electronegativity, chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Representative Quantum Chemical Properties Calculated for a Related Coumarin Derivative (Note: This data is for a related compound, (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one, to illustrate the type of information generated from DFT calculations.)

PropertyCalculated ValueReference
HOMO Energy-6.21 eV nih.gov
LUMO Energy-2.25 eV nih.gov
Energy Gap (ΔE)3.96 eV nih.gov
Dipole Moment4.88 Debye nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This is followed by Molecular Dynamics (MD) simulations, which model the physical movements of atoms and molecules over time, to assess the stability of the ligand-protein complex. researchgate.net

For the coumarin scaffold, these techniques have been instrumental in identifying potential biological targets. Although specific docking studies for this compound are not prominent, research on analogous compounds demonstrates the utility of this approach. For instance, various 3-phenylcoumarin (B1362560) derivatives were docked into the active site of the human CYP2A13 enzyme to understand their oxidation characteristics. nih.gov In another study, a library of coumarin derivatives was investigated as potential inhibitors of Cyclin-dependent Kinase 9 (CDK9) through a combination of docking and MD simulations, revealing key amino acid interactions and confirming the stability of the complex. nih.gov

The docking process typically yields a "docking score," an estimation of the binding free energy, where a more negative value indicates a stronger interaction. The analysis also identifies specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's active site. researchgate.net MD simulations, often run for nanoseconds, then verify if these interactions are stable over time in a simulated physiological environment. nih.govtandfonline.com

Table 2: Example of Molecular Docking Results for a Coumarin Derivative against a Protein Target (Note: This data is for a coumarin-carbonodithioate derivative against PI3KCα to illustrate docking outputs.)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 2fPI3KCα-9.3Not specified researchgate.net
Alpelisib (Standard)PI3KCα-8.9Not specified researchgate.net
Coumarin (Scaffold)PI3KCα-7.9Not specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.orgjocpr.com A QSAR model takes the form of an equation where a biological activity is a function of various molecular descriptors (physicochemical, electronic, or steric properties).

To develop a QSAR model for a class of compounds like 3-arylcoumarins, a dataset of molecules with known activities (e.g., IC50 values for enzyme inhibition) is required. researchgate.net Molecular descriptors are calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) are used to generate a predictive model. tandfonline.comnih.gov The robustness and predictive power of the model are then rigorously tested using internal and external validation techniques. nih.gov

Studies have successfully applied QSAR to predict the antioxidant activity of coumarin derivatives. tandfonline.comnih.govresearchgate.net In one such study, descriptors related to molecular complexity, hydrogen bond donor capacity, and lipophilicity were found to be important for describing antioxidant activity. nih.gov Another study combined QSAR with molecular docking and ADMET prediction to identify naturally occurring coumarins as potential dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. tandfonline.com While a specific QSAR model for this compound has not been reported, its structural features could be used to predict its activity if a relevant model for 3-arylcoumarins were available.

In Silico Predictions for Receptor Binding and Mechanistic Pathways

In silico tools are pivotal for predicting which biological receptors a compound is likely to interact with, thereby helping to elucidate its potential mechanistic pathways. This process often begins with target prediction servers (e.g., SwissTargetPrediction) that suggest potential protein targets based on the chemical similarity of the query molecule to known active compounds. biointerfaceresearch.combohrium.com

Following target identification, molecular docking and MD simulations (as described in section 6.2) are employed to validate these predictions and analyze the binding interactions in detail. For example, in silico studies of various coumarin derivatives predicted their binding to targets like carbonic anhydrases and estrogen receptors, providing a molecular-level explanation for their observed biological activities. biointerfaceresearch.combohrium.com

By examining the specific interactions within the binding pocket, researchers can hypothesize a mechanism of action. For instance, if a coumarin derivative is shown to dock strongly into the catalytic site of an enzyme and form stable hydrogen bonds with key catalytic residues, it can be proposed as a competitive inhibitor. nih.gov This was demonstrated in a study of coumarin derivatives targeting the multidrug-resistance-associated protein 1 (MRP1), where docking and MD simulations suggested a competitive inhibition mechanism against ATP binding. nih.govtandfonline.com Such predictions are invaluable for designing focused biological assays to confirm the compound's mechanism.

Virtual Screening and Lead Optimization Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound with a desirable biological activity, its structure could be used as a template for virtual screening to find more potent analogs. This can be done through ligand-based screening (searching for structurally similar molecules) or structure-based screening (docking a library of compounds into the target protein).

Several studies have used virtual screening to discover novel coumarin-based inhibitors. In one case, virtual screening and subsequent structural optimization led to the discovery of potent coumarin-based inhibitors of KRAS-G12C, a challenging cancer target. nih.gov Another study designed a large library of coumarin-1,2,3-triazole hybrids and screened them in silico to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Once a promising hit or lead compound is identified, lead optimization begins. This is an iterative process where computational methods guide the chemical modification of the lead to improve its efficacy, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). patsnap.compreprints.org Computational tools like QSAR and molecular docking can predict how specific structural changes might affect activity and binding, allowing chemists to prioritize the synthesis of the most promising derivatives, thereby accelerating the drug discovery process. patsnap.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, DEPT-135-NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR (Proton NMR) would be used to identify all the unique proton environments in the 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one molecule. Key expected signals would include those for the aromatic protons on both the coumarin (B35378) and the 4-hydroxyphenyl rings, the vinylic proton at the C4 position of the coumarin core, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and neighboring protons for each hydrogen atom.

¹³C-NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. A spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the lactone, the aromatic carbons, the olefinic carbons of the coumarin ring, and the methoxy carbon.

DEPT-135-NMR (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum for the title compound would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like the carbonyl carbon and substituted aromatic carbons) would be absent. This would help in the definitive assignment of the carbon signals observed in the broadband ¹³C-NMR spectrum.

COSY would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule, such as linking the 4-hydroxyphenyl group to the C3 position of the coumarin core.

Hypothetical ¹H-NMR Data Table (Note: This data is illustrative and not based on experimental results.)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.80s1H-OH
~8.00s1HH-4
~7.55d2HH-2', H-6'
~7.20-7.30m3HH-5, H-6, H-7
~6.90d2HH-3', H-5'
~3.90s3H-OCH₃

Hypothetical ¹³C-NMR Data Table (Note: This data is illustrative and not based on experimental results.)

Chemical Shift (ppm)Assignment
~161.0C-2 (Carbonyl)
~158.0C-4' (C-OH)
~148.0C-8a
~145.0C-8 (C-OCH₃)
~142.0C-4
~131.0C-2', C-6'
~125.0-128.0Aromatic CH
~115.0-120.0Aromatic CH & Quaternary C
~56.5-OCH₃

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) Spectroscopy)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

A broad O-H stretching vibration for the phenolic hydroxyl group.

A strong C=O stretching vibration for the α,β-unsaturated lactone (coumarin carbonyl group).

C=C stretching vibrations for the aromatic rings and the coumarin double bond.

C-O stretching vibrations for the ether (methoxy) and the lactone ester linkages.

Aromatic C-H stretching and bending vibrations.

Hypothetical FT-IR Data Table (Note: This data is illustrative and not based on experimental results.)

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H Stretch (Phenol)
~3050MediumAromatic C-H Stretch
~2950, ~2850WeakAliphatic C-H Stretch (-OCH₃)
~1710StrongC=O Stretch (Lactone)
~1610, ~1580Medium-StrongAromatic C=C Stretch
~1270, ~1120StrongC-O Stretch (Ether & Ester)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique that would be used to determine the molecular weight of the compound. The spectrum would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

HRMS (High-Resolution Mass Spectrometry) would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the exact elemental formula of the compound (C₁₆H₁₂O₄), which is a crucial step in confirming its identity. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the loss of characteristic fragments like CO or the methoxy group.

Future Research Directions and Translational Perspectives on 3 4 Hydroxyphenyl 8 Methoxy 2h Chromen 2 One

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of novel synthetic protocols for 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one that are both efficient and environmentally sustainable. Traditional methods for coumarin (B35378) synthesis, while effective, often involve harsh conditions or generate significant waste. Modern synthetic strategies can offer substantial improvements.

Key areas for development include:

Domino Reactions: Investigating one-pot domino reaction sequences, such as those starting from dihydroisocoumarin precursors, could provide a highly efficient route to the 3-arylcoumarin core. mdpi.comresearchgate.netdoaj.orgresearchgate.net This approach minimizes intermediate purification steps, saving time, solvents, and resources.

Multicomponent Reactions (MCRs): The application of MCRs, which combine three or more reactants in a single step, represents a powerful tool for building molecular complexity efficiently. urfu.rursc.org Designing an MCR strategy for this specific coumarin could dramatically improve synthetic efficiency.

Green Chemistry Principles: Future syntheses should incorporate green chemistry principles, such as the use of water or other environmentally benign solvents, and the development of reusable catalysts like biogenic nanoparticles. chimicatechnoacta.ru Microwave-assisted synthesis is another avenue that can accelerate reactions and improve yields.

Elucidation of Novel Biological Targets and Signaling Pathways at a Fundamental Level

A critical area of future investigation is the identification of the specific biological targets and molecular pathways modulated by this compound. Research on structurally related coumarins provides a foundation for hypothesizing potential targets that warrant investigation.

For instance, the 8-methoxycoumarin (B1348513) scaffold has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . nih.gov Specifically, it was found to enhance melanogenesis by mediating the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) while inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov Additionally, many coumarin derivatives are known to interact with the Keap1/Nrf2/ARE signaling pathway , a critical regulator of cellular antioxidant and anti-inflammatory responses. nih.gov

Future fundamental research should, therefore, employ unbiased screening approaches (e.g., proteomics, transcriptomics) alongside targeted assays to determine if this compound interacts with these or other novel pathways.

Potential PathwayKnown RoleRationale for Investigation
MAPK Signaling (p38, JNK, ERK)Regulates cell proliferation, differentiation, inflammation, and apoptosis.The 8-methoxycoumarin core is known to modulate this pathway. nih.gov
Keap1/Nrf2/ARE SignalingMaster regulator of antioxidant and detoxification responses.A common target for various coumarin and flavonoid compounds. nih.gov
Nuclear Factor-kappa B (NF-κB)Key regulator of inflammatory responses and cell survival.Many natural phenols and coumarins exhibit anti-inflammatory activity via NF-κB inhibition. nih.gov

Design and Synthesis of Highly Selective and Potent Derivatives Based on Mechanistic Insights

Once key biological targets and mechanisms of action are identified, the next logical step is the rational design and synthesis of new derivatives with enhanced potency and selectivity. Structure-Activity Relationship (SAR) studies are central to this effort. By systematically modifying the core structure of this compound, researchers can identify which functional groups are essential for its biological activity.

For example, modifications could include:

Altering the substitution pattern on the 3-phenyl ring.

Replacing or modifying the 8-methoxy group.

Introducing substituents at other positions on the coumarin nucleus.

The synthesis of novel derivatives, such as those linking the coumarin scaffold to other pharmacologically active moieties like triazoles, has proven effective in enhancing the cytotoxic potential of related compounds against cancer cell lines. nih.gov Mechanistic insights will guide these modifications to optimize interactions with the target protein, thereby improving efficacy and reducing potential off-target effects.

Exploration of Combinatorial Approaches with this compound Analogues in Preclinical Models

The therapeutic potential of this compound and its future analogues may be significantly amplified when used in combination with other therapeutic agents. Future preclinical studies should explore these combinatorial approaches. For instance, if a derivative demonstrates antiproliferative activity, it could be tested alongside established chemotherapeutic drugs to screen for synergistic effects that could allow for lower doses and reduced toxicity.

This strategy is particularly relevant in complex diseases like cancer, where multi-target approaches are often more effective than monotherapy. Once a primary mechanism of action is established, the compound can be rationally paired with drugs that act on complementary pathways. For example, a compound that induces cell cycle arrest could be combined with one that promotes apoptosis. nih.gov

Application of Advanced In Silico and Artificial Intelligence-Driven Drug Discovery Methodologies

Computational tools can significantly accelerate the research and development process for this compound. Future efforts should leverage these advanced methodologies to guide experimental work.

Molecular Docking: This technique can be used to predict how the compound and its designed derivatives bind to potential biological targets, providing insights into binding affinity and mode of interaction. globalresearchonline.netbiointerfaceresearch.com This helps prioritize which derivatives to synthesize and test.

Density Functional Theory (DFT): DFT calculations can be employed to examine the structural, electronic, and reactivity properties of the molecule, helping to understand its fundamental chemical behavior.

ADME/T Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. chimicatechnoacta.ru This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures.

AI and Machine Learning: AI algorithms can be trained on large datasets of known coumarin structures and their biological activities to predict the potential efficacy of new, virtual derivatives. This approach can rapidly screen vast chemical spaces to identify promising lead candidates for synthesis.

Deepening Mechanistic Studies at the Molecular and Cellular Level for Academic Advancement

For academic advancement and to fully understand the compound's biological role, in-depth mechanistic studies at the molecular and cellular levels are essential. These studies go beyond identifying a primary target to elucidate the full cascade of events triggered by the compound's activity.

Future academic research should focus on:

Target Validation: Confirming direct binding and modulation of hypothesized targets (e.g., specific kinases or transcription factors) using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Pathway Analysis: Using techniques such as Western blotting and qPCR to confirm the downstream effects on proposed signaling pathways (e.g., phosphorylation status of MAPK pathway proteins). nih.gov

Cellular Fate Studies: If the compound shows antiproliferative effects, techniques like flow cytometry can be used to determine its impact on the cell cycle and apoptosis. nih.gov This provides a detailed picture of the cellular response.

Such fundamental studies are crucial for building a comprehensive understanding of the compound's mechanism of action, which is vital for both academic knowledge and its potential translation into therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(4-hydroxyphenyl)-8-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Synthetic Pathways : The compound can be synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃/ZnCl₂) .
  • Optimization : Key parameters include temperature (80–120°C), solvent (acetic acid or ethanol), and catalyst loading. For example, POCl₃/ZnCl₂ systems yield higher regioselectivity for methoxy-substituted coumarins .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include the coumarin C=O (~160 ppm in ¹³C NMR) and methoxy protons (δ 3.8–4.0 ppm in ¹H NMR). Aromatic protons show splitting patterns indicative of substitution (e.g., para-hydroxyphenyl protons at δ 6.7–7.2 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and methoxy (1250–1300 cm⁻¹) groups .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves ambiguities in substituent positioning and hydrogen bonding .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Approaches :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ < 50 µg/mL suggests potency) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values < 10 µM indicating significant activity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Analysis Framework :

  • Structural Variants : Compare substituent effects (e.g., nitro vs. methoxy groups alter electron density and binding affinity) .
  • Assay Conditions : Standardize protocols (e.g., solvent/DMSO concentration, cell line passage number) to reduce variability .
  • Computational Validation : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Tyr-15 in HSP90) to explain activity discrepancies .

Q. What strategies validate crystallographic data for this compound when anisotropic displacement parameters are ambiguous?

  • Validation Tools :

  • SHELXL Refinement : Use "TWIN" and "BASF" commands to model twinning or disorder .
  • PLATON/CHECKCIF : Analyze ADPs, R-factor gaps, and Hirshfeld surfaces to detect overfitting .
  • ORTEP Visualization : Highlight thermal ellipsoid anomalies (e.g., elongated ellipsoids at methoxy groups) .

Q. How can derivatives be designed to enhance solubility without compromising bioactivity?

  • Design Principles :

  • Hydrophilic Substituents : Introduce sulfonate (-SO₃H) or amino (-NH₂) groups at C-3 or C-7 positions .
  • Prodrug Strategies : Acetylate hydroxyl groups to improve lipophilicity, with enzymatic cleavage in vivo .
  • Co-crystallization : Use β-cyclodextrin to form inclusion complexes, enhancing aqueous solubility by 10–20× .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.